molecular formula C22H17ClN6O3S B11774118 N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B11774118
M. Wt: 480.9 g/mol
InChI Key: IODCGYMJJWGRMP-UHFFFAOYSA-N
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Description

This compound (CAS: 337488-65-0) is a triazole-thioacetamide derivative with a molecular formula of C₂₂H₁₇ClN₆O₃S and a molecular weight of 480.93 g/mol . Key structural features include:

  • A 1H-1,2,4-triazol-5-yl core substituted with a pyridin-3-yl group.
  • A thioacetamide bridge linking the triazole to an N-(4-chlorobenzyl)-N-(4-nitrophenyl) moiety.
  • Electron-withdrawing groups (4-nitro and 4-chloro) on the aromatic rings, which may influence electronic properties and biological interactions.

It is categorized as a building block in combinatorial chemistry for drug discovery .

Properties

Molecular Formula

C22H17ClN6O3S

Molecular Weight

480.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H17ClN6O3S/c23-17-5-3-15(4-6-17)13-28(18-7-9-19(10-8-18)29(31)32)20(30)14-33-22-25-21(26-27-22)16-2-1-11-24-12-16/h1-12H,13-14H2,(H,25,26,27)

InChI Key

IODCGYMJJWGRMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of the 1,2,4-triazole moiety. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antioxidant, and potential antifungal properties.

Chemical Structure and Properties

The molecular formula for this compound is C24H19ClN4O4SC_{24}H_{19}ClN_{4}O_{4}S, with a molecular weight of 494.9 g/mol. The compound features a chlorobenzyl group, a nitrophenyl group, and a triazole-thioacetamide linkage which contributes to its diverse biological activities.

PropertyValue
Molecular Formula C24H19ClN4O4S
Molecular Weight 494.9 g/mol
IUPAC Name This compound

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit anti-inflammatory properties. Specifically, derivatives of this class have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The compound's potential to inhibit nitric oxide (NO) production further supports its anti-inflammatory profile.

Case Study:
In a study assessing various 1,2,4-triazole derivatives for their anti-inflammatory effects, one derivative demonstrated an IC50 value of 0.84 µM against pro-inflammatory cytokines . This suggests that similar compounds may exhibit comparable efficacy.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and hydrogen peroxide radical scavenging methods. Compounds with the triazole scaffold have shown significant radical scavenging activity .

Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
N-(4-Chlorobenzyl)...62%20
Indomethacin52%100

Antifungal Activity

The 1,2,4-triazole derivatives have also been recognized for their antifungal properties. The structural characteristics of these compounds allow them to interact effectively with fungal enzymes involved in ergosterol biosynthesis .

Research Findings:
A review highlighted that triazole compounds show broad-spectrum antifungal activity against various fungal pathogens. Their mechanism often involves the inhibition of lanosterol demethylase, a key enzyme in the ergosterol biosynthetic pathway .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H17ClN6O3S
  • Molecular Weight : 480.9 g/mol
  • Purity : Typically around 95%

The compound's structure includes a chlorobenzyl group and a nitrophenyl group, which enhance its biological activity. The triazole ring is known for its role in modulating biological processes and interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit promising antimicrobial activities. Studies have shown that N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide demonstrates significant efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties against different cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro assays have shown effectiveness against estrogen receptor-positive breast cancer cells (MCF7), indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory and Antioxidant Activities

The structural features of this compound suggest that it may also possess anti-inflammatory properties. In silico studies have indicated that it could act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. Additionally, its antioxidant capacity has been noted in various assays, suggesting potential applications in combating oxidative stress-related diseases.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria; effective against fungal strains as well.
Anticancer ActivityShowed promising results in reducing proliferation in MCF7 breast cancer cells; mechanism involves apoptosis induction.
Anti-inflammatory PotentialIn silico docking studies suggest inhibition of 5-lipoxygenase; potential for development as an anti-inflammatory drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

Triazole vs. Thiadiazole Derivatives

Compounds in (e.g., 5e, 5j ) feature a 1,3,4-thiadiazol-2-yl core instead of a triazole. For instance:

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Melting point 138–140°C, yield 82% .
  • Thiadiazole derivatives in exhibit lower molecular weights (e.g., 5j: ~435 g/mol) compared to the target compound (~480 g/mol), likely due to simpler substituents.
Triazole Substitution Patterns
  • 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide (): Substituents: 4-pyridinyl (vs. 3-pyridinyl) and allyl group on the triazole.

Substituent Variations on Aromatic Rings

Electron-Withdrawing vs. Electron-Donating Groups
  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide ():
    • Contains a 4-nitrophenyl group (shared with the target compound) but integrates a thiazol-5-yl ring and a dihydropyrazole moiety.
    • Synthesis involves cyclization reactions with maleimide, differing from the target compound’s combinatorial synthesis .
Chlorinated and Fluorinated Analogues
  • N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide derivatives (): Fluorine substitution (vs. chlorine) may enhance metabolic stability and lipophilicity.

Implications of Structural Differences

  • Solubility and Stability : The pyridinyl-triazole-thioacetamide scaffold could offer better aqueous solubility compared to thiadiazole derivatives due to increased hydrogen-bonding capacity.
  • Steric Effects : Bulkier substituents (e.g., allyl in ) may hinder molecular packing, as seen in lower melting points of analogous compounds .

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